molecular formula C8H10FNO B15263423 4-Fluoro-2-(methoxymethyl)aniline

4-Fluoro-2-(methoxymethyl)aniline

Cat. No.: B15263423
M. Wt: 155.17 g/mol
InChI Key: CWHHPBHOEODQCR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10FNO. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a methoxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the protection of 4-fluoro-2-methoxyaniline followed by nitration and subsequent deprotection to yield the desired compound . Another method involves the use of Friedel-Crafts acylation followed by reduction and nitration steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(methoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-Fluoro-2-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methoxymethyl)aniline involves its interaction with specific molecular targets. The fluoro and methoxymethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-(methoxymethyl)aniline is unique due to the presence of both fluoro and methoxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-fluoro-2-(methoxymethyl)aniline

InChI

InChI=1S/C8H10FNO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3

InChI Key

CWHHPBHOEODQCR-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)F)N

Origin of Product

United States

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